2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid
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Overview
Description
2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to an ethoxyacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid typically involves the reaction of 5-chlorothiophene-2-ethanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the ethanol derivative attacks the carbon atom of the chloroacetic acid, leading to the formation of the ethoxyacetic acid linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated thiophene ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid involves its interaction with specific molecular targets. The ethoxyacetic acid moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorinated thiophene ring may also contribute to its biological effects by interacting with cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chlorothiophen-2-yl)acetic acid: Lacks the ethoxy group, making it less versatile in certain reactions.
2-(5-Bromothiophen-2-yl)ethoxyacetic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-(5-Methylthiophen-2-yl)ethoxyacetic acid:
Uniqueness
2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid is unique due to the presence of both the chlorinated thiophene ring and the ethoxyacetic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-7-2-1-6(13-7)3-4-12-5-8(10)11/h1-2H,3-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXDEBFOGAZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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